molecular formula C28H25N5O2 B11603095 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 609793-20-6

6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11603095
CAS No.: 609793-20-6
M. Wt: 463.5 g/mol
InChI Key: WIYFOBPFBNWFQQ-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with an imino group at position 6, a ketone at position 2, and a carboxamide moiety at position 3. The substitution of two 2-phenylethyl groups at positions N and 7 introduces significant hydrophobicity, which may influence solubility and membrane permeability.

Properties

CAS No.

609793-20-6

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H25N5O2/c29-25-22(27(34)30-16-14-20-9-3-1-4-10-20)19-23-26(31-24-13-7-8-17-32(24)28(23)35)33(25)18-15-21-11-5-2-6-12-21/h1-13,17,19,29H,14-16,18H2,(H,30,34)

InChI Key

WIYFOBPFBNWFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach starts with the preparation of the core tricyclic structure, followed by the introduction of the imino and oxo groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit various biological activities such as anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

In silico studies have shown that derivatives of similar triazatricyclo compounds can act as inhibitors of key enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that such compounds may inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammation.

Organic Synthesis

The synthesis of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multi-step organic reactions that are optimized for high yield and purity.

Synthetic Routes

Common synthetic strategies include:

  • Conversion of Theophylline : This method involves transforming theophylline into a derivative suitable for further reactions with ammonia or primary amines in mixed solvents.
  • Use of Continuous Flow Reactors : Industrial production may utilize continuous flow reactors to enhance efficiency and minimize by-products.

Research into the biological activity of this compound is ongoing, with studies focusing on its interaction with various biological targets.

Potential Anticancer Activity

Preliminary studies indicate that similar triazatricyclo compounds may exhibit cytotoxic effects against cancer cell lines. The structural diversity provided by the phenylethyl substituents could enhance binding affinity to cancer-related targets .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Insights from SAR

SAR studies suggest that modifications to the phenylethyl groups can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features vs. Similar Molecules:
Feature Target Compound Analogues from Evidence
Core Structure Tricyclic (1,7,9-triazatricyclo) Spirocyclic (: 7-oxa-9-aza-spiro[4.5]decane) or bicyclic beta-lactams (: 5-thia-1-azabicyclo)
Functional Groups Imino (C6), ketone (C2), carboxamide (C5) Beta-lactam rings (), benzothiazole (), hydroxyl/pivalamido groups ()
Substituents Bis(2-phenylethyl) groups Benzothiazol-2-yl, dimethylamino-phenyl, hydroxyl-phenyl (); thiadiazolylthio, pivalamido ()
Stereochemical Complexity Likely multiple stereocenters (unconfirmed) Defined stereochemistry in beta-lactams (e.g., 6R,7R in ) and spiro compounds ()

Analysis :

  • The tricyclic core distinguishes the target compound from spirocyclic () or bicyclic beta-lactams (). Its imino and carboxamide groups contrast with the beta-lactam or thiadiazole motifs in cephalosporin-like compounds .
  • The bis(2-phenylethyl) substituents impart lipophilicity, contrasting with polar groups (e.g., hydroxyl, carboxyl) in and , which enhance water solubility for antibiotics .

Physicochemical and Pharmacokinetic Properties

Hypothetical Comparison (Based on Structural Features):
Property Target Compound Closest Analogues
Molecular Weight ~550-600 g/mol (estimated) 400-500 g/mol ()
logP High (~4.5-5.5 due to phenyl groups) Moderate (~2-3 for beta-lactams in )
Solubility Low aqueous solubility Higher solubility in beta-lactams (polar groups)
Bioavailability Likely limited by lipophilicity Optimized in beta-lactams for systemic absorption

Notes:

  • The target compound’s high logP may limit its utility in aqueous environments but enhance penetration into lipid-rich tissues or bacterial membranes .
  • Beta-lactams () prioritize solubility for intravenous administration, whereas the target’s design may favor topical or niche applications .

Pharmacological Activity and Mechanisms

While explicit data for the target compound are unavailable, comparisons to structurally related molecules suggest:

  • Beta-lactams () : Inhibit cell wall synthesis via penicillin-binding proteins (PBPs). The target’s tricyclic core lacks a beta-lactam ring, implying a different mechanism .
  • Spirocyclic compounds (): Often exhibit antimicrobial or anticancer activity. The target’s imino group may interact with nucleophilic residues in enzymes, akin to benzothiazole derivatives .
  • Phenylethyl substituents : May enhance binding to hydrophobic pockets in targets like kinases or proteases, similar to tyrosine kinase inhibitors .

Biological Activity

The compound 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic derivative belonging to a class of triazatricyclo compounds known for their potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a triazatricyclo framework with multiple functional groups that contribute to its biological activity. The presence of the 2-phenylethyl moiety is significant as it may enhance interactions with biological targets.

Research indicates that compounds similar to this one often act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many triazatricyclo compounds inhibit enzymes involved in critical metabolic pathways. For instance, they may target dipeptidyl peptidase (DPP) enzymes, which are involved in various physiological processes.
  • Interaction with Receptors : These compounds may also interact with specific receptors in the body, modulating signaling pathways and influencing cellular responses.

Antimicrobial Activity

Studies have shown that derivatives of triazatricyclo compounds exhibit antimicrobial properties against a range of pathogens. For example:

  • Antitubercular Activity : Some related compounds have been investigated for their effectiveness against Mycobacterium tuberculosis. The inhibition of specific enzymes critical for bacterial survival has been noted as a mechanism of action.

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

  • Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in cancer cell lines by triggering apoptosis and inhibiting cell proliferation.
  • Mechanistic Insights : The interaction with cellular signaling pathways involved in cancer progression has been a focus of research.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antitubercular Activity :
    • A recent study identified novel inhibitors targeting the polyketide synthase pathway in Mycobacterium tuberculosis. The structural modifications similar to those found in our compound improved potency against drug-resistant strains .
  • Anticancer Screening :
    • A screening of various triazatricyclo derivatives revealed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis .
  • Enzyme Inhibition Studies :
    • Research focusing on DPP inhibitors showed that certain structural modifications can lead to enhanced inhibitory activity against DPP1, which is implicated in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to 6-imino-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:

Study FocusCompound TestedKey Findings
AntitubercularTriazatricyclo derivativesEffective against Mycobacterium tuberculosis
AnticancerVarious triazatricyclo analogsInduced apoptosis in cancer cell lines
Enzyme InhibitionDipeptidyl peptidase inhibitorsReduced DPP1 activity; potential anti-inflammatory

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